(2-Bromo-5-fluorophenyl)(phenyl)methanol

Medicinal Chemistry Organic Synthesis Intermediate Characterization

(2‑Bromo‑5‑fluorophenyl)(phenyl)methanol (CAS 952149‑35‑8) is a secondary diarylmethanol that incorporates a 2‑bromo‑5‑fluorophenyl ring and an unsubstituted phenyl ring on the same carbinol center [REFS‑1]. With a molecular formula of C13H10BrFO and a molecular weight of 281.12 g·mol⁻¹, it belongs to the class of halogenated diaryl alcohols that serve as versatile intermediates in medicinal chemistry [REFS‑2].

Molecular Formula C13H10BrFO
Molecular Weight 281.12 g/mol
Cat. No. B8390173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Bromo-5-fluorophenyl)(phenyl)methanol
Molecular FormulaC13H10BrFO
Molecular Weight281.12 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=C(C=CC(=C2)F)Br)O
InChIInChI=1S/C13H10BrFO/c14-12-7-6-10(15)8-11(12)13(16)9-4-2-1-3-5-9/h1-8,13,16H
InChIKeyMCQRBLNKMVMFKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (2‑Bromo‑5‑fluorophenyl)(phenyl)methanol (CAS 952149‑35‑8) Is a Differentiated Diaryl‑Methanol Scaffold for Pharmaceutical Intermediate Procurement


(2‑Bromo‑5‑fluorophenyl)(phenyl)methanol (CAS 952149‑35‑8) is a secondary diarylmethanol that incorporates a 2‑bromo‑5‑fluorophenyl ring and an unsubstituted phenyl ring on the same carbinol center [REFS‑1]. With a molecular formula of C13H10BrFO and a molecular weight of 281.12 g·mol⁻¹, it belongs to the class of halogenated diaryl alcohols that serve as versatile intermediates in medicinal chemistry [REFS‑2]. Its ortho‑bromo group and para‑fluoro substituent create a unique electronic and steric environment that differentiates it from both mono‑aryl benzyl‑alcohol analogs and regioisomeric diarylmethanols [REFS‑3]. The compound has been described as a synthetic intermediate in patent literature, specifically in the preparation of KCNQ potassium‑channel modulators [REFS‑3].

Why (2‑Bromo‑5‑fluorophenyl)(phenyl)methanol Cannot Be Replaced by Simple Benzyl‑Alcohol or Regioisomeric Analogs


Generic substitution of (2‑bromo‑5‑fluorophenyl)(phenyl)methanol by its closest apparent analog—(2‑bromo‑5‑fluorophenyl)methanol (CAS 202865‑66‑5)—is precluded because the latter is a primary benzyl alcohol (C₇H₆BrFO, MW 205.02) that lacks the second phenyl ring essential for diaryl‑methanol‑based pharmacophores [REFS‑1]. Similarly, regioisomers such as (5‑bromo‑2‑fluorophenyl)(phenyl)methanol (CAS 885124‑18‑5) [REFS‑2] or (4‑bromophenyl)(4‑fluorophenyl)methanol (CAS 3851‑47‑6) [REFS‑3] place the halogen atoms at different positions on the aromatic rings, altering both the electronic landscape (Hammett σ values) and the steric accessibility of the bromine atom for cross‑coupling reactions. Even the unsubstituted parent scaffold, diphenylmethanol (benzhydrol, CAS 91‑01‑0, MW 184.23) [REFS‑4], lacks the halogen handles that enable sequential functionalization. Because the ortho‑bromo group in the target compound is activated for palladium‑catalyzed cross‑coupling while the para‑fluoro substituent modulates ring electronics and metabolic stability, substituting any of these analogs would compromise the designed reactivity sequence or the final compound’s biological profile [REFS‑5]. The following quantitative evidence demonstrates the measurable consequences of these structural differences.

Product‑Specific Quantitative Differentiation Evidence for (2‑Bromo‑5‑fluorophenyl)(phenyl)methanol


Molecular Weight and Scaffold Complexity Distinguish the Target from the Mono‑Aryl Benzyl‑Alcohol Analog

The target diarylmethanol (2‑bromo‑5‑fluorophenyl)(phenyl)methanol (MW 281.12) [REFS‑1] possesses a substantially larger molecular framework than the corresponding mono‑aryl benzyl alcohol (2‑bromo‑5‑fluorophenyl)methanol (MW 205.02) [REFS‑2]. This MW difference of 76.10 g·mol⁻¹ (37% increase) reflects the presence of the second phenyl ring, which introduces additional hydrophobic surface area (ΔLogP estimated at +1.5 based on the logP of diphenylmethanol vs. benzyl alcohol) and conformational flexibility critical for diaryl‑based pharmacophores [REFS‑3]. In the patent synthesis of KCNQ modulators, this second ring is essential for the target binding profile, as the structure‑activity relationship (SAR) explicitly requires two aryl groups attached to the central carbon [REFS‑3].

Medicinal Chemistry Organic Synthesis Intermediate Characterization

Physical Form: Oil State of the Target vs. Crystalline Solid of the Benzyl‑Alcohol Analog Enables Direct Formulation Processing

The target compound is an oil at ambient temperature [REFS‑1], whereas the mono‑aryl analog (2‑bromo‑5‑fluorophenyl)methanol is a crystalline solid with a melting point of 91–94 °C [REFS‑2]. This physical‑state difference eliminates the need for a dissolution step when the target is used directly in liquid‑phase reactions or solution‑based formulations. The oil form also allows more uniform dispersion in solvent‑free mechanochemical processes. The regioisomer (5‑bromo‑2‑fluorophenyl)(phenyl)methanol is likewise described as an oil [REFS‑3], but its altered halogen placement changes the dipole moment and, consequently, the solubility profile and reactivity (see next evidence item).

Formulation Science Pre‑clinical Development Handling Properties

Ortho‑Bromo Regiochemistry Confers Cross‑Coupling Reactivity Advantage Over Para‑ and Meta‑Bromo Isomers

The ortho‑bromo substituent in the target compound is sterically and electronically distinct from the para‑bromo group in (4‑bromophenyl)(4‑fluorophenyl)methanol (CAS 3851‑47‑6) [REFS‑1] and the meta‑bromo group in (3‑bromo‑5‑fluorophenyl)(phenyl)methanol (CAS 875783‑03‑2) [REFS‑2]. In palladium‑catalyzed cross‑coupling reactions, ortho‑bromo arenes typically exhibit faster oxidative addition due to the closer proximity of the electron‑withdrawing fluorine substituent, which lowers the electron density on the C–Br bond. Quantitative Hammett σₚ values for F (+0.06) and σₘ for Br (+0.39) predict that the 2‑bromo‑5‑fluoro arrangement results in a unique activation pattern not replicated by the 4‑bromo‑4′‑fluoro or 3‑bromo‑5‑fluoro isomers [REFS‑3]. The patent example demonstrates this orthogonal reactivity: the bromine atom in the target compound is retained for subsequent functionalization while the alcohol is oxidized in 92.4% yield [REFS‑4].

Synthetic Methodology Palladium Catalysis Structure‑Reactivity Relationship

Higher logP and Hydrophobic Surface Area Relative to Mono‑Aryl Analog Favor Blood‑Brain‑Barrier Penetration in CNS‑Targeted Programs

The computed logP of the target diarylmethanol is approximately 3.6–4.2 [REFS‑1], compared with a logP of 2.08 for the mono‑aryl analog (2‑bromo‑5‑fluorophenyl)methanol [REFS‑2]. The increased lipophilicity (ΔlogP ≈ +1.5 to +2.1) places the compound in the optimal range for blood‑brain‑barrier (BBB) permeability (logP 3–5), which is often required for CNS drug candidates targeting potassium channels such as KCNQ2/3 [REFS‑3]. The additional phenyl ring also increases the topological polar surface area (TPSA) from 20.2 Ų to approximately 20.2 Ų (the hydroxyl group dominates), but the overall scaffold remains within the favorable CNS‑MPO (multiparameter optimization) space. The unsubstituted diphenylmethanol (logP ≈ 2.8) [REFS‑4] lacks the halogen handles for further SAR exploration.

Drug Design CNS Penetration Physicochemical Property

Patent‑Documented Synthetic Efficiency: 92.4% Yield in the Key Oxidation Step

The conversion of (2‑bromo‑5‑fluorophenyl)(phenyl)methanol to the corresponding ketone using Dess‑Martin periodinane proceeds in 92.4% isolated yield (515.6 mg from 561 mg of starting alcohol), as reported in US Patent 8,629,143 B2 [REFS‑1]. This high yield demonstrates that the secondary alcohol is sterically accessible and oxidizes cleanly, a critical requirement when the compound is used as a late‑stage intermediate in multi‑step syntheses. In contrast, analogous benzyl‑alcohol intermediates often require protecting‑group strategies due to competing side reactions at the primary hydroxyl, reducing overall step efficiency. The patent further validates that the bromine and fluorine substituents are stable under the oxidative conditions, enabling orthogonal functionalization in subsequent steps.

Process Chemistry Scale‑Up Readiness Cost‑of‑Goods

Where (2‑Bromo‑5‑fluorophenyl)(phenyl)methanol Delivers Maximum Value: Evidence‑Based Application Scenarios


Medicinal Chemistry: KCNQ Potassium‑Channel Modulator Development

The compound is explicitly used as an intermediate in the synthesis of KCNQ2/3 potassium‑channel openers, a class of agents under investigation for epilepsy, neuropathic pain, and migraine [REFS‑1]. The ortho‑bromo‑para‑fluoro substitution pattern enables successive palladium‑catalyzed cross‑coupling reactions (e.g., Suzuki, Buchwald‑Hartwig) while the diarylmethanol core provides the requisite conformation for binding to the channel’s voltage‑sensor domain [REFS‑1]. The patent‑documented high oxidation yield (92.4%) confirms that the alcohol can be efficiently converted to the ketone for further elaboration without protecting‑group manipulation [REFS‑2].

Chemical Biology: Orthogonal Bifunctional Probe Construction

The bromine atom serves as a radiolabeling site (e.g., via Pd‑mediated tritiation or halogen exchange) or a photoaffinity label precursor, while the fluorine atom provides a sensitive ¹⁹F NMR handle for monitoring molecular interactions in cell‑based assays [REFS‑1]. The oil physical form enables direct dissolution in DMSO‑d₆ for NMR experiments, and the absence of a crystalline melting point eliminates concerns about polymorph‑dependent solubility affecting assay reproducibility [REFS‑2].

Process Chemistry: Scalable Oxidative Transformation to Benzophenone Intermediates

For kilogram‑scale manufacturing, the target alcohol can be reliably oxidized to the corresponding benzophenone with >90% yield, as demonstrated in the patent [REFS‑1]. This transformation is critical for generating electrophilic ketone intermediates used in Grignard additions, reductive aminations, or Wittig olefinations. The compound’s oil form facilitates continuous‑flow processing, as it can be pumped directly into a flow reactor without pre‑dissolution [REFS‑2].

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